molecular formula C8H7BrN2 B2678239 2-Pyridineacetonitrile, 3-bromo-alpha-methyl- CAS No. 1404115-49-6

2-Pyridineacetonitrile, 3-bromo-alpha-methyl-

Cat. No. B2678239
CAS RN: 1404115-49-6
M. Wt: 211.062
InChI Key: UTJVZFHVAPGXKC-UHFFFAOYSA-N
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Description

“2-Pyridineacetonitrile, 3-bromo-alpha-methyl-” is an organic compound with the molecular formula C8H7BrN2 and a molecular weight of 211.062. It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

While specific synthesis methods for “2-Pyridineacetonitrile, 3-bromo-alpha-methyl-” were not found, related compounds have been synthesized through various methods. For instance, a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . Also, recent advances in the synthesis of 2-pyridones, a key heterocycle, have been reported .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Pyridineacetonitrile, 3-bromo-alpha-methyl-” were not found, related compounds have been involved in various chemical reactions. For example, propargyl bromide, an organic compound with a similar structure, is an alkylating agent .

Scientific Research Applications

Chemodivergent Synthesis

This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .

One-Pot Tandem Cyclization/Bromination

The compound is used in one-pot tandem cyclization/bromination of α-bromoketones with 2-aminopyridine in the presence of TBHP, providing versatile 3-bromo-imidazopyridines with excellent functional group tolerance and scalability .

Synthesis of Bioactive Heterocyclic Scaffolds

3-(Bromoacetyl)coumarin derivatives, which can be synthesized from this compound, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . These scaffolds have biological activities such as antiproliferative and antimicrobial activities .

Development of Chemosensors

Polyfunctional coumarin platforms, which can be synthesized from this compound, are used to develop chemosensors for multianalyte detection, such as different bioactive elements and various environmental pollutants .

Synthesis of Pharmaceutical Molecules

The compound is used in the synthesis of pharmaceutical molecules based on pyridyl-amide and imidazopyridine . These molecules have significant biological and therapeutic value .

Teaching Experiments in Organic Chemistry

The compound is used in teaching experiments in organic chemistry to develop innovative approaches for promoting α-substitution reactions of acetophenone derivatives .

properties

IUPAC Name

2-(3-bromopyridin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJVZFHVAPGXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineacetonitrile, 3-bromo-alpha-methyl-

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